molecular formula C13H21BN2O2 B1398715 N,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine CAS No. 1111637-92-3

N,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine

Cat. No. B1398715
CAS RN: 1111637-92-3
M. Wt: 248.13 g/mol
InChI Key: VZNAKHVRKWXDMU-UHFFFAOYSA-N
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Description

N,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine (NDM-PY2A) is a synthetic compound belonging to the class of organic compounds known as pyridines. It is an aromatic heterocyclic compound that is composed of a six-membered ring with two nitrogen atoms and four carbon atoms. NDM-PY2A has been used in various scientific research applications due to its unique properties, such as its ability to act as a catalyst and its ability to form stable complexes with metal ions.

Scientific Research Applications

Synthesis and Structural Analysis

  • N,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine and similar compounds have been synthesized for various studies. In a research study, related compounds were synthesized and their structures were analyzed using techniques like FTIR, NMR spectroscopy, and mass spectrometry. Conformational and crystallographic analyses through X-ray diffraction and Density Functional Theory (DFT) were conducted to verify the molecular structures (Huang et al., 2021).

Coordination Polymer Formation

  • The compound has been utilized in the synthesis of extended dipyridyl ligands, leading to the formation of coordination polymers. For example, a two-dimensional coordination polymer with Cobalt(II) was synthesized using a derivative of this compound, showcasing its potential in developing new materials with specific structural properties (Al-Fayaad et al., 2020).

Fluorescence Probes

  • Boronate ester derivatives of this compound have been synthesized and investigated as fluorescence probes for detecting hydrogen peroxide (H2O2). These compounds have shown varied fluorescence responses to H2O2, indicating their potential as sensitive and selective probes for biochemical applications (Lampard et al., 2018).

Medicinal Chemistry

  • In medicinal chemistry, derivatives of this compound have been synthesized and used as intermediates in the creation of potential anti-cancer and anti-TB agents. For instance, in the synthesis of various active agents, palladium-catalyzed Suzuki–Miyaura borylation reactions involving derivatives of this compound have been crucial (Sanghavi et al., 2022).

Structural Studies of Pyridine Derivatives

  • Structural differences and chemical reactivity of pyridin-2-ylboron derivatives, including this compound, have been examined. These studies provide insights into the stability and molecular orbital distributions, which are important in understanding their reactivity and potential applications (Sopková-de Oliveira Santos et al., 2003).

Other Applications

  • This compound and its derivatives have found applications in various fields like the synthesis of cyclic diamines with bioactivity against fungi and bacteria, as well as in the development of new ligands and materials for specific chemical reactions (Irving et al., 2003).

properties

IUPAC Name

N,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN2O2/c1-9-7-10(8-16-11(9)15-6)14-17-12(2,3)13(4,5)18-14/h7-8H,1-6H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNAKHVRKWXDMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)NC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00726177
Record name N,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine

CAS RN

1111637-92-3
Record name N,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111637-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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